3-(9H-Carbazol-9-YL)propan-1-amine
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Overview
Description
3-(9H-Carbazol-9-YL)propan-1-amine is an organic compound with the molecular formula C15H16N2. It is characterized by the presence of a carbazole moiety attached to a propylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Carbazol-9-YL)propan-1-amine typically involves the reaction of carbazole with 3-bromopropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-bromopropylamine attacks the carbazole ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Carbazol-9-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted carbazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various carbazole derivatives with different functional groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(9H-Carbazol-9-YL)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-(9H-Carbazol-9-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The carbazole moiety is known to interact with various cellular components, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride
- 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl
- 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-carbazol-9-ylpropan-1-amine |
InChI |
InChI=1S/C15H16N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11,16H2 |
InChI Key |
BVWVHDAZJIEDID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCN |
Origin of Product |
United States |
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